Doxorubicin Hydrochloride

Description

Doxorubicin hydrochloride is an anthracycline.

This compound (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.

Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

This compound is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

This compound (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.

Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.

See also: Doxorubicin (has active moiety).

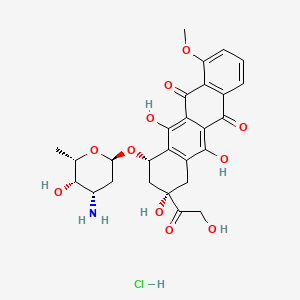

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-RUELKSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11.ClH, C27H30ClNO11 | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23214-92-8 (Parent) | |

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3030636 | |

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25316-40-9 | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxorubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicin hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 401 °F (Decomposes) (NTP, 1992) | |

| Record name | ADRIAMYCIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Role of Reactive Oxygen Species in Doxorubicin Hydrochloride Cytotoxicity

For: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Doxorubicin (DOX) is a cornerstone of chemotherapy, prized for its potent anti-neoplastic activity against a wide array of cancers.[1] However, its clinical application is severely hampered by a dose-dependent cardiotoxicity, which can lead to life-threatening cardiomyopathy.[1][2] At the heart of this toxicity lies the excessive generation of reactive oxygen species (ROS). This guide provides a comprehensive technical overview of the molecular mechanisms by which doxorubicin induces ROS production, the downstream cellular damage that ensues, and the key experimental protocols used to investigate these processes. We will delve into the mitochondrial, cytosolic, and iron-dependent pathways of ROS generation, explore their roles in triggering lipid peroxidation, protein and DNA damage, and ultimately, programmed cell death pathways such as apoptosis and ferroptosis. This document serves as a foundational resource for researchers aiming to understand and mitigate the cardiotoxic effects of this powerful therapeutic agent.

II. Introduction: The Double-Edged Sword of Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1] Its primary anti-cancer mechanisms involve intercalating into nuclear DNA and inhibiting the function of topoisomerase II, thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[1][3]

Despite its efficacy, the clinical utility of doxorubicin is constrained by significant cardiotoxicity.[2][4] This adverse effect is cumulative and dose-dependent, manifesting as a range of cardiac dysfunctions from acute arrhythmias to chronic, irreversible cardiomyopathy and heart failure.[5][6] The heightened susceptibility of cardiomyocytes to DOX-induced damage is partly due to their lower levels of antioxidant defense mechanisms compared to other cell types.[6] A central hypothesis, supported by extensive research, posits that the excessive production of ROS is the primary driver of doxorubicin's cardiotoxic effects.[7][8] Understanding the intricate relationship between doxorubicin, ROS, and cardiomyocyte death is therefore critical for developing strategies to protect the heart during cancer therapy.

III. The Core Mechanism: Doxorubicin-Induced ROS Generation

Doxorubicin triggers ROS production through multiple, interconnected pathways within the cardiomyocyte. The drug's chemical structure, particularly its quinone moiety, allows it to participate in redox cycling, a process that futilely consumes reducing equivalents to generate superoxide radicals.[6]

A. The One-Electron Reduction Pathway (Mitochondrial)

Mitochondria are the primary source of doxorubicin-induced oxidants.[9][10] Due to its high affinity for cardiolipin, a phospholipid abundant in the inner mitochondrial membrane, doxorubicin accumulates within this organelle.[2][9][11] Here, it interacts with Complex I (NADH dehydrogenase) of the electron transport chain.[2][9][10]

-

Semiquinone Formation: Complex I catalyzes a one-electron reduction of the doxorubicin quinone moiety, forming an unstable semiquinone radical.[9][10][12]

-

Superoxide Production: This semiquinone radical rapidly transfers its electron to molecular oxygen (O₂), regenerating the parent doxorubicin molecule and producing a superoxide anion (O₂•⁻).[9][10][12]

This futile redox cycle disrupts normal electron flow, leading to a sustained and damaging production of superoxide within the mitochondrial matrix.[9][12]

B. The Cytosolic & Sarcoplasmic Reticulum Pathways

While mitochondria are a major source, ROS are also generated in other cellular compartments.

-

NAD(P)H Oxidases (NOX): Doxorubicin can activate membrane-bound NOX enzymes, particularly Nox2, in cardiomyocytes.[13][14][15][16] These enzymes transfer an electron from NADPH to O₂, directly generating superoxide.[14] Inhibition of NOX has been shown to reduce doxorubicin-induced ROS production and apoptosis.[13]

-

Endothelial Nitric Oxide Synthase (eNOS): In endothelial cells, doxorubicin can bind to and uncouple eNOS, causing it to produce superoxide instead of its usual product, nitric oxide (NO).[17]

C. The Iron-Dependent Pathway

The presence of iron dramatically exacerbates doxorubicin-induced oxidative stress.

-

DOX-Iron Complex Formation: Doxorubicin is a powerful iron chelator, readily forming complexes with intracellular iron (Fe³⁺).[18] This complex can be reduced to a DOX-Fe²⁺ state.[14]

-

Fenton and Haber-Weiss Reactions: The DOX-Fe²⁺ complex acts as a catalyst in Fenton-type reactions, converting hydrogen peroxide (H₂O₂)—a product of superoxide dismutation—into the highly reactive and damaging hydroxyl radical (•OH).[18] This process is central to the cardiotoxic effects of the drug.[18][19] Doxorubicin treatment leads to the preferential accumulation of iron within the mitochondria, further fueling this destructive cycle.[19][20]

IV. Downstream Consequences of ROS-Mediated Damage

The massive increase in ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to critical biomolecules and the activation of cell death pathways.

A. Lipid Peroxidation

ROS, particularly the hydroxyl radical, attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation.[14][21][22][23] This process degrades membrane lipids, leading to:

-

Formation of cytotoxic aldehydes: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are produced as byproducts.[24]

-

Loss of membrane integrity: Compromises the function of the plasma membrane, mitochondria, and sarcoplasmic reticulum, leading to impaired ion homeostasis and cellular leakage.[14]

B. Protein Oxidation and Dysfunction

ROS can directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls. This oxidative damage can alter protein structure and function, inactivating critical enzymes involved in energy metabolism and cellular signaling, as well as structural proteins necessary for cardiomyocyte function.[1]

C. DNA Damage

Both nuclear and mitochondrial DNA are vulnerable to ROS-induced damage.[6][21] Oxidative attacks can cause base modifications and induce single- and double-strand breaks, triggering stress responses and activating apoptotic pathways.[25]

D. Induction of Apoptosis and Ferroptosis

ROS act as key signaling molecules in the initiation of programmed cell death.

-

Apoptosis: Doxorubicin-induced ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, depolarization, and the release of cytochrome c into the cytoplasm.[12] This initiates the caspase cascade (activating caspase-9 and caspase-3), culminating in apoptotic cell death.[5][8][25] Studies have shown that DOX treatment increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.[8]

-

Ferroptosis: There is growing evidence that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, plays a pivotal role in doxorubicin cardiotoxicity.[3][26][27][28] DOX treatment downregulates Glutathione Peroxidase 4 (GPx4), a key enzyme that neutralizes lipid peroxides.[26][27] This, combined with iron accumulation and ROS production, drives cells toward ferroptotic death.[7][26][27] Some studies suggest ferroptosis is the major form of regulated cell death in DOX cardiotoxicity.[26][27]

V. Experimental Protocols for Studying DOX-Induced ROS and Cytotoxicity

Investigating the role of ROS in doxorubicin cytotoxicity requires a multi-faceted approach, combining probes for specific ROS with assays that measure downstream cellular consequences.

A. Detection of Intracellular ROS

Scientific Rationale: Choosing the right ROS probe is critical. A general ROS indicator like DCFDA is useful for an initial screen, but more specific probes are needed to identify the type and source of ROS. Dihydroethidium (DHE) and its mitochondrial-targeted version, MitoSOX Red, are highly specific for superoxide, which is the primary ROS generated by doxorubicin's redox cycling.

Protocol 1: Dihydroethidium (DHE) Staining for Superoxide Detection [29][30][31]

-

Cell Preparation: Seed cardiomyocytes (e.g., H9c2 or primary cells) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere.

-

Treatment: Treat cells with the desired concentration of Doxorubicin hydrochloride for the specified time course. Include a vehicle-only control.

-

Probe Preparation: Prepare a 2-10 µM working solution of DHE in pre-warmed, serum-free media or HBSS. Protect from light.[30]

-

Staining: Remove the treatment media, wash cells once with warm PBS, and add the DHE working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[30]

-

Wash: Gently wash the cells twice with warm PBS to remove excess probe.[30]

-

Analysis: Immediately analyze the cells via fluorescence microscopy (Ex/Em: ~518/605 nm for oxidized DHE) or flow cytometry.[29][30]

Protocol 2: MitoSOX™ Red for Mitochondrial Superoxide [4][32][33][34]

-

Cell Preparation: As described in Protocol 1.

-

Treatment: Treat cells with Doxorubicin as required.

-

Probe Preparation: Prepare a 5 µM working solution of MitoSOX™ Red indicator in warm HBSS or other suitable buffer.

-

Staining: Remove treatment media, wash cells, and add the MitoSOX™ Red working solution.

-

Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[33][34]

-

Wash: Wash cells gently three times with warm buffer.[33]

-

Analysis: Analyze immediately by fluorescence microscopy or flow cytometry (Ex/Em: ~510/580 nm).[4][34]

B. Assessing Cytotoxicity

Scientific Rationale: It is essential to correlate ROS production with cell death. The MTT assay measures metabolic activity, providing an indication of cell viability, while the LDH release assay directly measures the loss of plasma membrane integrity, a hallmark of late apoptosis and necrosis.

Protocol 3: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of Doxorubicin for 24-48 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 4: Lactate Dehydrogenase (LDH) Release Assay [23][35]

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with Doxorubicin as described for the MTT assay. Prepare a "maximum LDH release" control by lysing untreated cells with a lysis buffer.

-

Sample Collection: After treatment, carefully collect a 50 µL aliquot of the cell culture supernatant from each well.

-

Assay Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature, protected from light).

-

Measurement: Stop the reaction and measure the absorbance at ~490 nm.

-

Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the background from untreated cells.

VI. Visualization of Key Pathways and Workflows

VII. Summary and Future Directions

The generation of reactive oxygen species is a central and undeniable component of doxorubicin-induced cytotoxicity, particularly in the heart. The multifaceted mechanism, involving mitochondrial redox cycling, activation of cytosolic enzymes, and iron-dependent radical formation, creates a highly oxidative environment that cardiomyocytes are ill-equipped to handle. This oxidative stress directly damages lipids, proteins, and DNA, and critically, activates programmed cell death pathways including apoptosis and ferroptosis, leading to the progressive loss of cardiac muscle and function.

The experimental protocols outlined here provide a robust framework for dissecting these mechanisms further. Future research should continue to focus on:

-

Targeted Antioxidant Therapies: Developing strategies that specifically deliver antioxidants to the mitochondria (e.g., mitochondria-targeted peptides like SS-31) could offer protection without compromising doxorubicin's anti-cancer effects.[11]

-

Iron Chelation: The use of iron chelators, such as dexrazoxane, has already shown clinical promise in mitigating cardiotoxicity, underscoring the importance of the iron-dependent pathway.[6][20]

-

Modulation of Cell Death Pathways: Investigating inhibitors of ferroptosis (e.g., ferrostatin-1) and apoptosis as potential cardioprotective agents during chemotherapy is an active and promising area of research.[26][27]

By continuing to unravel the complex interplay between doxorubicin and cellular redox biology, the scientific community can pave the way for safer and more effective cancer therapies.

VIII. References

-

Fad-eillah, F. M., et al. (2020). Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity. Journal of Clinical Investigation. --INVALID-LINK--

-

Tadokoro, T., et al. (2020). Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity. JCI Insight. --INVALID-LINK--

-

Di Lisa, F., et al. (2017). The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity. Antioxidants & Redox Signaling. --INVALID-LINK--

-

Sorescu, D. (2000). Dihydroethidium (DHE) Staining for Superoxide in VSMC. Vascular Biology Protocols. --INVALID-LINK--

-

Min, J. K., et al. (2006). Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes. Experimental & Molecular Medicine. --INVALID-LINK--

-

Kim, D. H., et al. (2023). Limitations of Ferroptosis Inhibitors on the Doxorubicin-Induced Cardiotoxicity. MDPI. --INVALID-LINK--

-

Apexbt. (n.d.). MitoSOX Red Protocol. Apexbt. --INVALID-LINK--

-

Wang, Y., et al. (2022). Relevance of Ferroptosis to Cardiotoxicity Caused by Anthracyclines: Mechanisms to Target Treatments. Frontiers in Cardiovascular Medicine. --INVALID-LINK--

-

Li, N., et al. (2021). Exploring the role of ferroptosis in the doxorubicin-induced chronic cardiotoxicity using a murine model. ResearchGate. --INVALID-LINK--

-

Gilleron, M., et al. (2009). NADPH oxidases participate to doxorubicin-induced cardiac myocyte apoptosis. Biochemical and Biophysical Research Communications. --INVALID-LINK--

-

BenchChem. (2025). Measuring Mitochondrial Superoxide with MitoSOX Red and Mito-apocynin. BenchChem. --INVALID-LINK--

-

Varricchi, G., et al. (2022). Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account. MDPI. --INVALID-LINK--

-

Al-Kuraishy, H. M., et al. (2022). Protective Role of Menthol Against Doxorubicin-Induced Cardiac Injury Through Suppression of TLR4/MAPK/NF-κB Signaling and Oxidative Stress. MDPI. --INVALID-LINK--

-

Rasayan, J. C. (2019). ANTI-CANCER DRUG DOXORUBICIN INDUCED CARDIOTOXICITY: UNDERSTANDING THE MECHANISMS INVOLVED IN ROS GENERATION RESULTING IN MITOCH. Rasayan Journal of Chemistry. --INVALID-LINK--

-

Shiozaki, A., et al. (2018). Mitochondria-Derived Reactive Oxygen Species Play an Important Role in Doxorubicin-Induced Platelet Apoptosis. MDPI. --INVALID-LINK--

-

Van der Kraaij, A. M., et al. (1988). The role of lipid peroxidation in acute doxorubicin-induced cardiotoxicity as studied in rat isolated heart. Archives of Toxicology. --INVALID-LINK--

-

Zhao, Y., et al. (2010). Nox2 NADPH oxidase promotes pathologic cardiac remodeling associated with Doxorubicin chemotherapy. Cancer Biology & Therapy. --INVALID-LINK--

-

Gilliam, L. A., et al. (2012). Doxorubicin acts via mitochondrial ROS to stimulate catabolism in C2C12 myotubes. American Journal of Physiology-Cell Physiology. --INVALID-LINK--

-

Grieve, D. J., et al. (2012). Signalling mechanisms underlying doxorubicin and Nox2 NADPH oxidase-induced cardiomyopathy: involvement of mitofusin-2. British Journal of Pharmacology. --INVALID-LINK--

-

Varghese, E., et al. (2021). Doxorubicin effects on cell death Doxorubicin leads to ROS formation,... ResearchGate. --INVALID-LINK--

-

Gilliam, L. A., & Moylan, J. S. (2017). Increased mitochondrial emission of reactive oxygen species and calpain activation are required for doxorubicin-induced cardiac and skeletal muscle myopathy. The Journal of Physiology. --INVALID-LINK--

-

Cappetta, D., et al. (2022). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. MDPI. --INVALID-LINK--

-

Ascensão, A., et al. (2012). Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy. International Journal of Molecular Sciences. --INVALID-LINK--

-

APExBIO. (2025). Dihydroethidium: Next-Gen Superoxide Detection for Oxidative Stress Assays. Cholesterol. --INVALID-LINK--

-

Bio-protocol. (n.d.). Mitochondrial superoxide assay. Bio-protocol. --INVALID-LINK--

-

Al-Harthi, S. E., et al. (2023). Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis. Cell Communication and Signaling. --INVALID-LINK--

-

Thermo Fisher Scientific. (2022). MitoSOX™ Green and MitoSOX™ Red Mitochondrial Superoxide Indicators. Thermo Fisher Scientific. --INVALID-LINK--

-

Hrelia, S., et al. (2002). Doxorubicin induces early lipid peroxidation associated with changes in glucose transport in cultured cardiomyocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes. --INVALID-LINK--

-

MedChemExpress. (n.d.). MitoSOX Red. MedChemExpress. --INVALID-LINK--

-

Gammella, E., et al. (2022). Evolution of Theories on Doxorubicin-Induced Late Cardiotoxicity-Role of Topoisomerase. International Journal of Molecular Sciences. --INVALID-LINK--

-

G-Biosciences. (n.d.). DHE Redox Probe. G-Biosciences. --INVALID-LINK--

-

Wu, X., et al. (2022). Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death. Oxidative Medicine and Cellular Longevity. --INVALID-LINK--

-

Zadorozhna, M., et al. (2020). Influence of doxorubicin on lipid peroxidation and heart histology in rats. ResearchGate. --INVALID-LINK--

-

Al-Harthi, S., et al. (2023). Doxorubicin increases generation of ROS and augments apoptosis in cardiac cells. ResearchGate. --INVALID-LINK--

-

D'Agnano, I., et al. (2021). Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes. MDPI. --INVALID-LINK--

-

Patel, H., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments. --INVALID-LINK--

-

Tan, C. H., & Sim, C. (2019). A protocol for in vivo detection of reactive oxygen species. 谷战军课题组. --INVALID-LINK--

-

Myers, C. (1998). The role of iron in doxorubicin-induced cardiomyopathy. Seminars in Oncology. --INVALID-LINK--

-

Gilliam, L. A. A., et al. (2020). Doxorubicin-induced oxidative stress differentially regulates proteolytic signaling in cardiac and skeletal muscle. American Journal of Physiology-Cell Physiology. --INVALID-LINK--

-

Ichikawa, Y., et al. (2014). Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation. Journal of Clinical Investigation. --INVALID-LINK--

-

Li, L., et al. (2021). Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway. Frontiers in Pharmacology. --INVALID-LINK--

-

Huang, Y., et al. (2024). Iron metabolism in doxorubicin-induced cardiotoxicity: From mechanisms to therapies. Biochemical and Biophysical Research Communications. --INVALID-LINK--

-

De Angelis, A., et al. (2016). Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity. Oxidative Medicine and Cellular Longevity. --INVALID-LINK--

-

Li, L., et al. (2021). Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway. ResearchGate. --INVALID-LINK--

-

Ichikawa, Y., et al. (2014). Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation. Journal of Clinical Investigation. --INVALID-LINK--

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relevance of Ferroptosis to Cardiotoxicity Caused by Anthracyclines: Mechanisms to Target Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Increased mitochondrial emission of reactive oxygen species and calpain activation are required for doxorubicin-induced cardiac and skeletal muscle myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxorubicin-induced oxidative stress differentially regulates proteolytic signaling in cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NADPH oxidases participate to doxorubicin-induced cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nox2 NADPH oxidase promotes pathologic cardiac remodeling associated with Doxorubicin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signalling mechanisms underlying doxorubicin and Nox2 NADPH oxidase‐induced cardiomyopathy: involvement of mitofusin‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of iron in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. The role of lipid peroxidation in acute doxorubicin-induced cardiotoxicity as studied in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Doxorubicin induces early lipid peroxidation associated with changes in glucose transport in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. JCI Insight - Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity [insight.jci.org]

- 27. Mitochondria-dependent ferroptosis plays a pivotal role in doxorubicin cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. med.emory.edu [med.emory.edu]

- 30. hydroxycholesterol.com [hydroxycholesterol.com]

- 31. A protocol for in vivo detection of reactive oxygen species - 谷战军及相关纳米医学研究 - 权威网站 [guzjlab.org]

- 32. benchchem.com [benchchem.com]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. file.medchemexpress.com [file.medchemexpress.com]

- 35. Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Cellular Uptake and Subcellular Localization of Doxorubicin Hydrochloride

Introduction

Doxorubicin (DOX), an anthracycline antibiotic isolated from Streptomyces peucetius, stands as a cornerstone of chemotherapy regimens for a wide spectrum of malignancies, including breast cancer, lymphomas, and various solid tumors.[][2] Its potent cytotoxic effects are fundamentally linked to its ability to traverse the cell membrane and accumulate within specific subcellular compartments, primarily the nucleus, to exert its therapeutic action.[2] The journey of doxorubicin from the extracellular space to its intracellular targets is a complex process governed by a delicate interplay of passive diffusion, active transport mechanisms, and the physicochemical properties of the drug itself.[2][3]

A comprehensive understanding of the cellular uptake and subsequent subcellular localization of doxorubicin is paramount for researchers, scientists, and drug development professionals. This knowledge is not only critical for elucidating its mechanisms of action and resistance but also for designing novel drug delivery systems that can enhance its therapeutic index while mitigating dose-limiting toxicities, such as cardiotoxicity.[2][4] This in-depth technical guide provides a detailed exploration of the core principles governing doxorubicin's cellular pharmacokinetics, outlines robust experimental methodologies for its study, and offers insights into the clinical implications of its subcellular distribution.

Part 1: The Cellular Entry of Doxorubicin: A Multi-Modal Process

The initial and rate-limiting step for doxorubicin's activity is its entry into the target cancer cell. This is not a monolithic process but rather a combination of passive and active transport mechanisms.

Passive Diffusion: The Path of Least Resistance

Doxorubicin, being an amphiphilic molecule, possesses the ability to directly traverse the lipid bilayer of the cell membrane via passive diffusion.[2][3] This process is primarily driven by the concentration gradient of the drug between the extracellular environment and the cytoplasm.[2] The lipophilic nature of the planar anthracycline ring facilitates its insertion into the membrane, while the hydrophilic amino sugar moiety allows for its eventual passage into the aqueous cytoplasm.

Carrier-Mediated Transport: An Orchestrated Entry and Exit

Beyond simple diffusion, the cellular uptake and efflux of doxorubicin are significantly influenced by a host of membrane transporter proteins. These proteins can either facilitate its entry or actively pump it out of the cell, playing a crucial role in both drug efficacy and the development of resistance.

-

Influx Transporters: Members of the Solute Carrier (SLC) family of transporters have been identified as key players in the uptake of doxorubicin. Notably, organic cation transporters (OCTs) such as OCT1, OCT2, and OCT3, as well as OATP1A2, have been shown to mediate the influx of doxorubicin into cells.[5][6] The expression levels of these transporters can vary significantly between different tumor types and even within a heterogeneous tumor population, contributing to differential drug responses.[7]

-

Efflux Transporters: The net intracellular accumulation of doxorubicin is often counteracted by the action of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) are well-characterized efflux pumps that actively extrude doxorubicin from the cell, thereby reducing its intracellular concentration and leading to multidrug resistance (MDR).[5][8] Overexpression of these transporters is a major mechanism by which cancer cells evade the cytotoxic effects of doxorubicin and other chemotherapeutic agents.

The Influence of the Tumor Microenvironment

The unique physicochemical conditions within the tumor microenvironment can also impact doxorubicin uptake. The acidic extracellular pH of many solid tumors can influence the ionization state of doxorubicin (pKa of 8.2), potentially affecting its membrane permeability.[9][10] Furthermore, the dense extracellular matrix and high interstitial fluid pressure in tumors can create physical barriers that limit drug penetration.[11][12]

Part 2: Subcellular Localization: Reaching the Sites of Action and Toxicity

Once inside the cell, doxorubicin does not distribute uniformly. Instead, it accumulates in specific organelles, a process that is central to both its therapeutic efficacy and its off-target toxicities.

The Nucleus: The Primary Therapeutic Target

The primary site of doxorubicin's anticancer activity is the cell nucleus.[2][13] Its planar aromatic structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[14] Furthermore, doxorubicin inhibits the enzyme topoisomerase II, leading to the stabilization of DNA double-strand breaks and ultimately triggering apoptosis.[4] In sensitive cancer cells, the concentration of doxorubicin in the nucleus can be significantly higher than in the cytoplasm.[15][16]

Mitochondria: A Hub of Collateral Damage and Alternative Action

Mitochondria are another key subcellular destination for doxorubicin. The drug's accumulation in mitochondria is implicated in its cardiotoxic side effects.[4][17] Doxorubicin can interact with the inner mitochondrial membrane, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage mitochondrial DNA and proteins and induce apoptosis in cardiomyocytes.[18] Interestingly, targeting doxorubicin specifically to the mitochondria of cancer cells is being explored as a therapeutic strategy to enhance its anticancer effects and overcome resistance.[19][20][21]

Lysosomes and Endosomes: Sequestration and Resistance

Doxorubicin, being a weakly basic drug, can become trapped in acidic organelles such as late endosomes and lysosomes.[9][10] This sequestration can limit the amount of drug that reaches the nucleus, thereby contributing to drug resistance.[15] The encapsulation of doxorubicin in nanocarriers often leads to uptake via endocytosis, and the subsequent trafficking through the endo-lysosomal pathway can significantly influence the drug's release and ultimate subcellular fate.[22][23]

Part 3: Methodologies for Studying Doxorubicin Uptake and Localization

A variety of robust experimental techniques are available to researchers for the quantitative and qualitative assessment of doxorubicin's cellular uptake and subcellular distribution.

Fluorescence-Based Techniques: Leveraging Doxorubicin's Intrinsic Properties

Doxorubicin is an intrinsically fluorescent molecule, a property that is widely exploited for its detection and quantification within cells.[24]

3.1.1 Fluorescence Microscopy

Confocal laser scanning microscopy (CLSM) is a powerful tool for visualizing the subcellular localization of doxorubicin.[25][26] By co-staining with organelle-specific fluorescent markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria), the distribution of doxorubicin can be precisely mapped.

Experimental Protocol: Confocal Microscopy for Doxorubicin Localization

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Drug Treatment: Treat cells with the desired concentration of doxorubicin for the specified time.

-

Organelle Staining (Optional): If co-localization is desired, incubate cells with organelle-specific fluorescent probes according to the manufacturer's instructions.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular doxorubicin.

-

Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. Fixation can sometimes alter the distribution of the drug.

-

Nuclear Staining: Incubate cells with a nuclear stain such as DAPI or Hoechst 33342 for 10-15 minutes.

-

Imaging: Mount the coverslips or image the dishes using a confocal microscope. Acquire images using the appropriate laser excitation and emission filter sets for doxorubicin and the other fluorescent probes.[10]

3.1.2 Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the total cellular uptake of doxorubicin in a large population of cells.[24][27] The fluorescence intensity of individual cells is proportional to the amount of intracellular doxorubicin.

Experimental Protocol: Flow Cytometry for Doxorubicin Uptake

-

Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

-

Drug Treatment: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with doxorubicin at various concentrations and for different time points.

-

Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with ice-cold PBS to remove extracellular drug and stop further uptake.[2]

-

Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% fetal bovine serum) for flow cytometric analysis.

-

Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser and filter set appropriate for doxorubicin fluorescence (e.g., 488 nm excitation, ~590 nm emission).[28]

Subcellular Fractionation: A Biochemical Approach

Subcellular fractionation allows for the physical separation of different organelles, enabling the quantification of doxorubicin in each compartment.[29][30] This is typically achieved through differential centrifugation or density gradient centrifugation.[31]

Experimental Protocol: Subcellular Fractionation by Differential Centrifugation

-

Cell Lysis: After drug treatment and washing, lyse the cells using a hypotonic buffer and mechanical homogenization (e.g., Dounce homogenizer).[30]

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 600-1000 x g) to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.

-

Further centrifugation of the resulting supernatant at very high speeds (e.g., 100,000 x g) can be used to pellet microsomes (fragments of the endoplasmic reticulum and Golgi apparatus). The final supernatant represents the cytosolic fraction.[32]

-

-

Drug Quantification: Extract doxorubicin from each fraction using an appropriate solvent (e.g., acidified isopropanol) and quantify its concentration using fluorescence spectroscopy or high-performance liquid chromatography (HPLC).[33]

Advanced Imaging Techniques

More advanced techniques can provide even greater detail about doxorubicin's behavior within cells.

-

Correlative Light and Electron Microscopy (CLEM): This technique combines the advantages of fluorescence microscopy to identify doxorubicin-rich regions with the high-resolution structural information of electron microscopy to precisely localize the drug within organelles.[13]

-

Raman Microspectroscopy: This label-free imaging technique can detect the unique vibrational signature of doxorubicin and monitor its interactions with cellular components like DNA in real-time.[26][34]

Part 4: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Method | Typical Values/Observations | References |

| Cellular Uptake | Flow Cytometry | Uptake is time- and concentration-dependent. Resistant cells show lower accumulation. | [27][35] |

| IC50 | Cytotoxicity Assay | Varies widely depending on cell line and exposure time. | [3][9] |

| Nuclear/Cytoplasmic Ratio | Confocal Microscopy | >1 in sensitive cells; <1 in resistant cells. | [16][36] |

| Permeability Coefficient | Microfluidic Models | Increases with doxorubicin concentration. | [37] |

Visualization of Key Processes

Doxorubicin Cellular Uptake and Efflux Pathways

References

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and Functional Contribution of Different Organic Cation Transporters to the Cellular Uptake of Doxorubicin into Human Breast Cancer and Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Role of SLC transporters in toxicity induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The distribution and retention of paclitaxel and doxorubicin in multicellular layer cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcellular localization of the chemotherapeutic agent doxorubicin in renal epithelial cells and in tumor cells using correlative light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Doxorubicin - Wikipedia [en.wikipedia.org]

- 15. Exploring doxorubicin transport in 2D and 3D models of MDA-MB-231 sublines: impact of hypoxia and cellular heterogeneity on doxorubicin accumulation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in subcellular doxorubicin distribution and cellular accumulation alone can largely account for doxorubicin resistance in SW-1573 lung cancer and MCF-7 breast cancer multidrug resistant tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondrial and nuclear p53 localization in cardiomyocytes: redox modulation by doxorubicin (Adriamycin)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]

- 19. Comparative assessment of antitumor effects between doxorubicin and mitochondria-targeted doxorubicin in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-Circulating Amphiphilic Doxorubicin for Tumor Mitochondria-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nanoparticle-directed sub-cellular localization of doxorubicin and the sensitization breast cancer cells by circumventing GST-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]

- 27. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. bitesizebio.com [bitesizebio.com]

- 31. Video: Subcellular Fractionation [jove.com]

- 32. researchgate.net [researchgate.net]

- 33. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Raman micro spectroscopy for in vitro drug screening: subcellular localisation and interactions of doxorubicin - Analyst (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. Intracellular localisation studies of doxorubicin and Victoria Blue BO in EMT6-S and EMT6-R cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. academic.oup.com [academic.oup.com]

The Crimson Cure: An In-depth Technical Guide to the Discovery and Chemical Synthesis of Doxorubicin Hydrochloride

A Senior Application Scientist's Synthesis of Foundational Knowledge and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Enduring Legacy of an Anthracycline

Doxorubicin, a vibrant crimson compound, stands as a titan in the armamentarium of cancer chemotherapy. Since its discovery, it has been a cornerstone in the treatment of a wide spectrum of malignancies, including breast cancer, lymphomas, sarcomas, and various leukemias.[1][2] Its potent cytotoxic activity, however, is intricately linked to a complex molecular structure and a challenging synthetic pathway. This guide provides a comprehensive exploration of the journey of doxorubicin hydrochloride, from its microbial origins to the intricacies of its chemical synthesis. We will delve into the scientific rationale behind the experimental choices, present detailed protocols, and visualize the core concepts to empower researchers and drug development professionals with a deeper understanding of this pivotal anticancer agent.

Chapter 1: The Serendipitous Discovery of a Potent Cytotoxin

The story of doxorubicin begins in the 1950s with a dedicated search for novel anticancer compounds from soil microbes by the Italian company, Farmitalia Research Laboratories.[3] A soil sample from the vicinity of the 13th-century Castel del Monte yielded a new strain of Streptomyces peucetius. This bacterium produced a red-pigmented antibiotic with significant antitumor activity in murine models.[3] This compound was named daunorubicin.[3]

Further research at Farmitalia led to a mutated strain of Streptomyces peucetius, designated var. caesius, which produced a new, closely related red antibiotic.[4][5] This new compound, initially named Adriamycin after the Adriatic Sea, was later renamed doxorubicin.[3] Structurally, doxorubicin is the 14-hydroxy derivative of daunorubicin, a seemingly minor modification that profoundly enhances its spectrum of anticancer activity.[6]

Isolation and Purification from Fermentation Broth

The industrial production of doxorubicin often begins with the fermentation of a high-yielding strain of Streptomyces peucetius. The subsequent isolation and purification of doxorubicin from the complex fermentation broth is a critical multi-step process designed to achieve high purity.

Experimental Protocol: Isolation and Purification of Doxorubicin

This protocol outlines a general approach for the isolation and purification of doxorubicin from a fermentation broth. Specific parameters may vary depending on the fermentation conditions and scale of production.

-

Broth Pre-treatment: The fermentation broth is first acidified to a pH of 1.5-1.8 with hydrochloric acid.[7]

-

Extraction: The acidified broth is then extracted with a water-immiscible organic solvent, such as a mixture of chloroform and methanol.[8]

-

Phase Separation and Concentration: The organic phase containing doxorubicin is separated and concentrated under reduced pressure to yield a crude extract.[8]

-

Chromatographic Purification: The crude extract is subjected to column chromatography for purification. A common stationary phase is silica gel, and the mobile phase is often a mixture of chloroform and methanol containing formic acid.[8]

-

Further Purification: Additional purification can be achieved using techniques like immobilized metal ion affinity chromatography (IMAC), which leverages doxorubicin's metal-coordinating properties.[8][9]

-

Crystallization of this compound: The purified doxorubicin is then converted to its hydrochloride salt and crystallized to obtain a stable, high-purity product. This is often achieved by dissolving the purified doxorubicin in a water-based solution containing a poor solvent for this compound and inducing crystallization at a temperature of 40°C or higher.[10][11][12]

Chapter 2: The Chemical Synthesis of this compound

While doxorubicin can be produced by fermentation, the yields are often low.[7] Consequently, semi-synthesis from the more readily available daunorubicin is a commercially vital approach.[13] Total synthesis, while a formidable challenge, has also been achieved and provides valuable insights into the structure-activity relationships of anthracyclines.

Semi-Synthesis from Daunorubicin: A Strategic Hydroxylation

The conversion of daunorubicin to doxorubicin hinges on the selective hydroxylation of the C-14 position. A common and effective strategy involves a two-step process: bromination followed by hydrolysis.

Experimental Protocol: Semi-synthesis of Doxorubicin from Daunorubicin

This protocol details a representative method for the conversion of daunorubicin to doxorubicin.

Step 1: Bromination of Daunorubicin

-

Reaction Setup: Daunorubicin hydrochloride is dissolved in a mixture of absolute ethanol and dioxane containing triethylorthoformate.[14][15]

-

Addition of Reagents: The solution is cooled, and hydrogen bromide gas is introduced, followed by the addition of bromine.[14][15]

-

Reaction Quench: After the reaction is complete, the excess bromine is neutralized with sodium metabisulfite.[15]

-

Work-up: The pH is adjusted to approximately 4 with sodium bicarbonate, and the reaction mixture is concentrated to yield crude 14-bromodaunorubicin.[15]

Step 2: Hydrolysis of 14-Bromodaunorubicin to Doxorubicin

-

Reaction Setup: The crude 14-bromodaunorubicin is dissolved in an aqueous solution of oxalic acid.[14]

-

Hydrolysis: The solution is stirred at an elevated temperature (e.g., 45-50°C) for an extended period (e.g., 48 hours) to facilitate the hydrolysis of the bromide and formation of doxorubicin.[14]

-

Precipitation: Upon cooling, doxorubicin precipitates as its oxalate salt.[14]

-

Conversion to Hydrochloride Salt: The doxorubicin oxalate is then converted to this compound by treatment with ethanolic hydrochloric acid, followed by precipitation with a suitable anti-solvent like acetone.[14][15]

Causality in Experimental Choices:

-

The use of triethylorthoformate during bromination can protect the C-13 ketone as a ketal, preventing unwanted side reactions.[14]

-

The hydrolysis of the 14-bromo intermediate under acidic conditions with oxalic acid provides a direct route to doxorubicin, avoiding the harsher alkaline conditions that can lead to degradation.[14]

Caption: A generalized retrosynthetic analysis for the total synthesis of doxorubicin.

Chapter 3: Mechanism of Action - A Multifaceted Assault on Cancer Cells

Doxorubicin's potent anticancer activity stems from its ability to disrupt multiple critical cellular processes. The primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II.

-

DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.

-

Topoisomerase II Inhibition: Doxorubicin stabilizes the covalent complex between topoisomerase II and DNA. Topoisomerase II is an enzyme that creates transient double-strand breaks in DNA to relieve torsional stress during replication. By preventing the re-ligation of these breaks, doxorubicin leads to the accumulation of DNA damage, which triggers apoptosis (programmed cell death).

Diagram: Doxorubicin's Mechanism of Action

Caption: The dual mechanism of action of doxorubicin, leading to cancer cell death.

Chapter 4: Quantitative Data and Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₂₉NO₁₁·HCl | |

| Molecular Weight | 579.98 g/mol | |

| Appearance | Orange-red crystalline powder | |

| Melting Point | 216 °C (decomposes) | |

| Solubility | Soluble in water, slightly soluble in methanol | |

| Maximum UV Absorbance (in water) | 497 nm |

Conclusion: A Continued Quest for Improvement

This compound remains a vital tool in the fight against cancer. Its discovery and the subsequent development of its chemical synthesis represent significant milestones in medicinal chemistry and drug development. While its efficacy is undeniable, the quest for doxorubicin analogs with improved therapeutic indices and reduced cardiotoxicity continues. A thorough understanding of its discovery, synthesis, and mechanism of action, as detailed in this guide, is paramount for the researchers and scientists dedicated to this ongoing endeavor.

References

- 1. Preparative procedures for conversion of daunorubicin into doxorubicin (Adriamycin) and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6210930B1 - Process for preparing doxorubicin - Google Patents [patents.google.com]

- 3. Nonaqueous biocatalytic synthesis of new cytotoxic doxorubicin derivatives: exploiting unexpected differences in the regioselectivity of salt-activated and solubilized subtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0306541A1 - Process for obtaining daunorubicin-hydrochloride from fermentation broths - Google Patents [patents.google.com]

- 7. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. US6653455B1 - Crystallization of this compound - Google Patents [patents.google.com]

- 9. WO2000023453A1 - Crystallization of this compound - Google Patents [patents.google.com]

- 10. EP1122260B1 - Crystallization of this compound - Google Patents [patents.google.com]

- 11. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 12. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]

- 13. EP0363604A2 - Improved process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]

- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 25316-40-9 [chemicalbook.com]

The Double-Edged Sword: An In-Depth Technical Guide to the Structure-Activity Relationship of Doxorubicin Hydrochloride

A Senior Application Scientist's Perspective on Optimizing Anthracycline Chemotherapeutics

Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide range of malignancies, including breast cancer, lymphomas, and sarcomas.[1][2] Its clinical efficacy, however, is notoriously shadowed by dose-dependent cardiotoxicity and the emergence of multidrug resistance, presenting a formidable challenge in oncology.[3][4] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the intricate structure-activity relationships (SAR) of doxorubicin hydrochloride. By dissecting the roles of its distinct chemical moieties, we can understand the causality behind experimental choices in the design of safer and more effective analogues.

The Doxorubicin Molecule: A Tale of Two Halves

The biological activity of doxorubicin is intrinsically linked to its unique chemical architecture, which consists of a tetracyclic aglycone, doxorubicinone, and an aminosugar, daunosamine, linked via a glycosidic bond.[5] The planar aromatic rings of the aglycone are responsible for the primary mechanism of action: intercalation into DNA.[6] This insertion between base pairs disrupts DNA replication and transcription.[6] Furthermore, doxorubicin inhibits topoisomerase II, an enzyme crucial for resolving DNA topological challenges during cell division.[7][8] By stabilizing the topoisomerase II-DNA cleavage complex, doxorubicin induces double-strand breaks, ultimately triggering apoptosis.[7][8]

The daunosamine sugar, on the other hand, plays a critical role in the molecule's interaction with DNA and its overall pharmacological properties. Modifications to this sugar moiety have been a primary focus in the development of doxorubicin analogues with improved therapeutic profiles.[5]

Caption: Core components of the this compound molecule.

Deconstructing the Structure-Activity Relationship: A Region-by-Region Analysis

The quest for a "better" doxorubicin has led to extensive SAR studies, focusing on modifications at various positions of the aglycone and the daunosamine sugar. These studies aim to dissociate the potent anticancer activity from the dose-limiting toxicities.

The Daunosamine Sugar: A Hotspot for Modification

The amino group at the C-3' position and the hydroxyl group at the C-4' position of the daunosamine sugar are critical for doxorubicin's activity and have been the primary targets for chemical modification.

-

C-3' Amino Group: This group is essential for the high-affinity binding of doxorubicin to DNA. Modifications at this position can significantly impact cytotoxicity and the ability to overcome drug resistance. For instance, the synthesis of formamidine derivatives, where the amino group is replaced by a formamidine system, has shown promising results with lower cardiotoxicity and comparable or even higher antiproliferative activity compared to the parent drug.[5]

-

C-4' Hydroxyl Group: The orientation of the C-4' hydroxyl group influences the molecule's interaction with DNA and topoisomerase II. Epirubicin, an epimer of doxorubicin with an axial C-4' hydroxyl group, exhibits a different cardiotoxicity profile. Furthermore, modifications at this position, such as the introduction of a benzoyl group in the analogue WP744, have been shown to overcome resistance mediated by P-glycoprotein (P-gp), a key player in multidrug resistance.[9]

The Aglycone: Fine-Tuning Activity and Toxicity

While the daunosamine sugar is a primary focus, modifications to the aglycone also play a crucial role in modulating doxorubicin's properties.

-

C-14 Position: The hydroxyl group at the C-14 position is a key determinant of doxorubicin's cardiotoxicity. The generation of reactive oxygen species (ROS), a major contributor to doxorubicin-induced cardiotoxicity, is linked to this part of the molecule.[4][10] Analogues with modifications at this position, such as valrubicin (AD-32), have been developed to reduce cardiotoxicity.[11]

-

Anthraquinone Core: The tetracyclic core is essential for DNA intercalation. While modifications to the core are less common, they can impact the drug's DNA binding affinity and topoisomerase II inhibitory activity.

Caption: Key Structure-Activity Relationships of Doxorubicin.

Quantitative Insights: Linking Structure to Function

The following table summarizes the impact of key structural modifications on the biological activity of doxorubicin analogues, providing a quantitative perspective on the SAR.

| Analogue/Modification | Modification Site | Key Finding | IC50 (µM) in Resistant Cells | Reference |

| Vectorized Doxorubicin | C-3' Amino Group | Bypasses P-gp mediated resistance | 3 | [12] |

| WP744 | C-4' Hydroxyl Group | Overcomes P-gp, MRP-1, and BCRP mediated resistance | Not specified | [9] |

| 4'-deoxy-4'-iodo-doxorubicin | C-4' Hydroxyl Group | Less cardiotoxic and more cytotoxic than doxorubicin | Up to 6x lower than doxorubicin | [13] |

| Formamidine derivatives | C-3' Amino Group | Lower cardiotoxicity, comparable or higher cytotoxicity | Not specified | [5] |

| N-(5,5-Diacetoxypent-1-yl)doxorubicin | C-3' Amino Group | Retains potency against P-gp expressing resistant cells | Not specified | [14] |

Experimental Protocols for SAR Studies

A thorough understanding of doxorubicin's SAR relies on robust and reproducible experimental assays. The following are detailed protocols for key in vitro experiments.

Cytotoxicity Assay: The MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Protocol:

-

Cell Seeding:

-

Culture cancer cells to logarithmic growth phase.

-

Trypsinize, count, and adjust cell suspension to a density of 1 x 10^4 cells/well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment.[15]

-

-

Doxorubicin Treatment:

-

Prepare a stock solution of doxorubicin and perform serial dilutions in complete culture medium.

-

Replace the existing medium in the 96-well plate with 100 µL of the diluted doxorubicin solutions.

-

Include a vehicle control (medium without doxorubicin).

-

Incubate for 24, 48, or 72 hours.[15]

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the doxorubicin-containing medium. Note: The color of doxorubicin can interfere with absorbance readings.[6][15]

-

Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate for 3-4 hours at 37°C, protected from light.[15]

-

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the doxorubicin concentration to determine the IC50 value.

-

Caption: Workflow for the MTT Cytotoxicity Assay.

DNA Binding Assay: Fluorescence Quenching

The intrinsic fluorescence of doxorubicin can be utilized to study its interaction with DNA. Upon intercalation, the fluorescence of doxorubicin is quenched.[17][18]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of doxorubicin in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of calf thymus DNA in the same buffer.

-

Determine the concentrations of both solutions spectrophotometrically.

-

-

Fluorescence Titration:

-

In a quartz cuvette, place a fixed concentration of doxorubicin solution.

-

Record the initial fluorescence emission spectrum (excitation at ~480 nm, emission scan from 500-700 nm).[19]

-

Incrementally add small aliquots of the DNA solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Analyze the data using the Stern-Volmer equation to determine the binding constant (K_sv) and the number of binding sites.

-

Topoisomerase II Inhibition Assay: DNA Cleavage Assay

This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of linear DNA from a supercoiled plasmid.[8]

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

-

Add varying concentrations of the doxorubicin analogue or a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.[8]

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Incubate at 37°C for another 30 minutes to digest the protein.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

The conversion of supercoiled plasmid DNA to linear DNA indicates topoisomerase II-mediated DNA cleavage.

-

Quantify the band intensities to determine the concentration-dependent effect of the doxorubicin analogue on DNA cleavage.

-

Synthesis of Doxorubicin Analogues: A Generalized Approach

The synthesis of novel doxorubicin analogues is a crucial aspect of SAR studies. A common strategy involves the glycosylation of a protected doxorubicinone aglycone with a modified sugar donor.[10][15]

References

- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on time-tested anticancer drug doxorubicin [pubmed.ncbi.nlm.nih.gov]

- 3. Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Strategies Towards Synthesis of Doxorubicin Analogues. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bibliometric and visual analysis of doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of Doxorubicin Hydrochloride on Cell Cycle Progression

Introduction